molecular formula C13H14O3 B14368117 6-Methoxy-2,2-dimethyl-2H-1-benzopyran-7-carbaldehyde CAS No. 90300-40-6

6-Methoxy-2,2-dimethyl-2H-1-benzopyran-7-carbaldehyde

Cat. No.: B14368117
CAS No.: 90300-40-6
M. Wt: 218.25 g/mol
InChI Key: BOWNDNFUXZQRQQ-UHFFFAOYSA-N
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Description

6-Methoxy-2,2-dimethyl-2H-1-benzopyran-7-carbaldehyde, also known as Precocene II, is a naturally occurring compound found in certain plants. It belongs to the class of benzopyrans, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2,2-dimethyl-2H-1-benzopyran-7-carbaldehyde typically involves the reaction of appropriate precursors under specific conditions. One common method involves the condensation of 6-methoxy-2,2-dimethylchromene with formylating agents such as ethyl formate in the presence of a catalyst . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2,2-dimethyl-2H-1-benzopyran-7-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Methoxy-2,2-dimethyl-2H-1-benzopyran-7-carbaldehyde involves its interaction with specific molecular targets and pathways. It is known to exert its effects by modulating the activity of enzymes and receptors involved in various biological processes. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxy-2,2-dimethyl-2H-1-benzopyran-7-carbaldehyde stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

CAS No.

90300-40-6

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

6-methoxy-2,2-dimethylchromene-7-carbaldehyde

InChI

InChI=1S/C13H14O3/c1-13(2)5-4-9-6-11(15-3)10(8-14)7-12(9)16-13/h4-8H,1-3H3

InChI Key

BOWNDNFUXZQRQQ-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC2=CC(=C(C=C2O1)C=O)OC)C

Origin of Product

United States

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